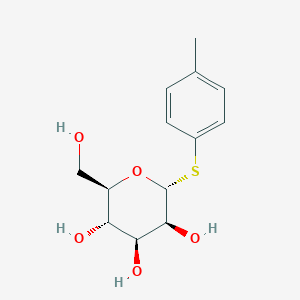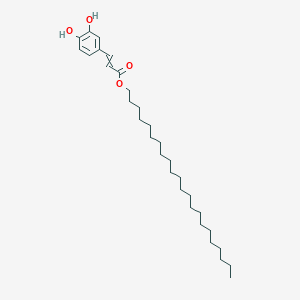
Bamipine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bamipine-d5 is a deuterated form of Bamipine, a pharmaceutical compound known for its antihistamine properties. Bamipine is primarily used as an antipruritic ointment to relieve itching and other symptoms associated with insect bites and allergic reactions . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Bamipine.
Méthodes De Préparation
The synthesis of Bamipine-d5 involves the incorporation of deuterium atoms into the Bamipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes .
Analyse Des Réactions Chimiques
Bamipine-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Bamipine-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry to study the metabolic pathways and pharmacokinetics of Bamipine.
Biology: It is used in studies to understand the biological effects and interactions of Bamipine at the molecular level.
Medicine: It is used in pharmacological studies to investigate the efficacy and safety of Bamipine in treating allergic reactions and other conditions.
Industry: It is used in the development and testing of new pharmaceutical formulations and products.
Mécanisme D'action
Bamipine-d5 exerts its effects by acting as an H1 antihistamine. It binds to histamine H1 receptors, blocking the action of histamine, a compound involved in allergic reactions. This prevents the symptoms of allergic reactions, such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptors and the downstream signaling pathways that mediate the allergic response .
Comparaison Avec Des Composés Similaires
Bamipine-d5 is unique compared to other similar compounds due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolic pathways. Similar compounds include:
Bamipine: The non-deuterated form, used primarily as an antipruritic ointment.
Other H1 antihistamines: Such as diphenhydramine and cetirizine, which also block histamine H1 receptors but may have different pharmacokinetic profiles and side effects
Propriétés
Formule moléculaire |
C19H24N2 |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-benzyl-1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-amine |
InChI |
InChI=1S/C19H24N2/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3/i3D,6D,7D,10D,11D |
Clé InChI |
VZSXTYKGYWISGQ-LKOJFEAXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)C3CCN(CC3)C)[2H])[2H] |
SMILES canonique |
CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

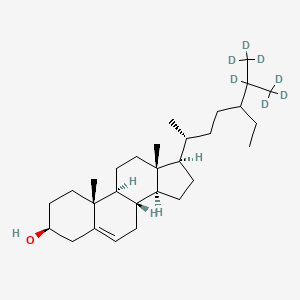


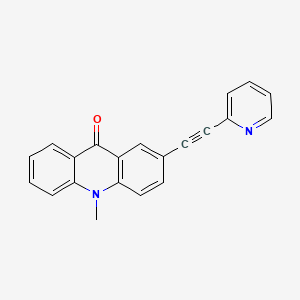

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

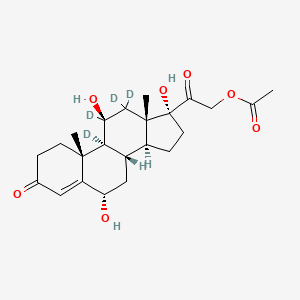
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
